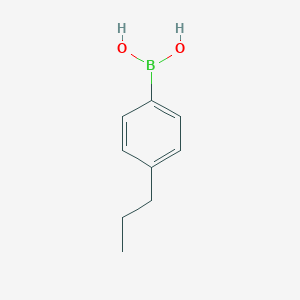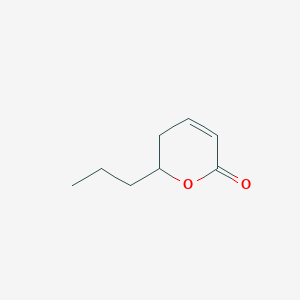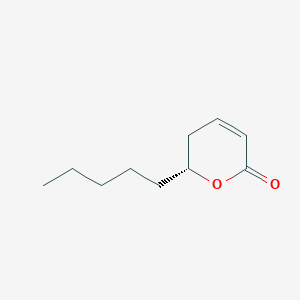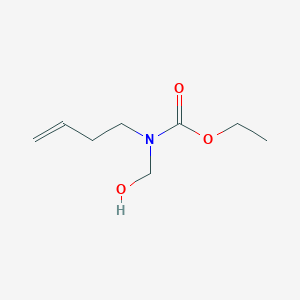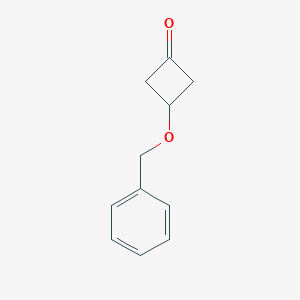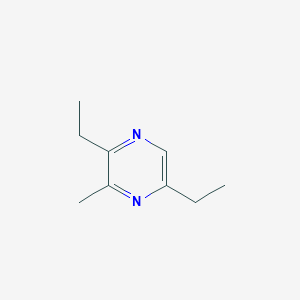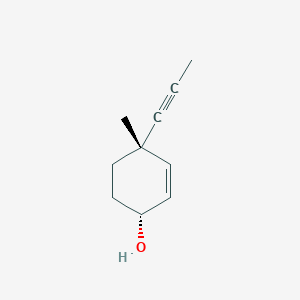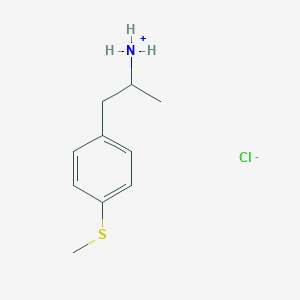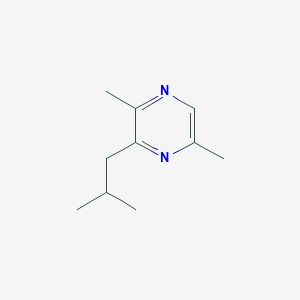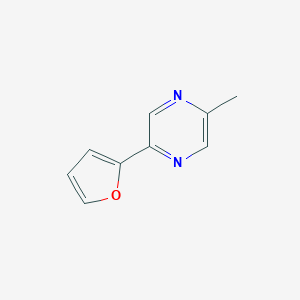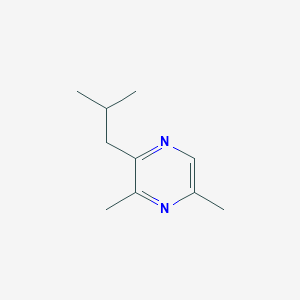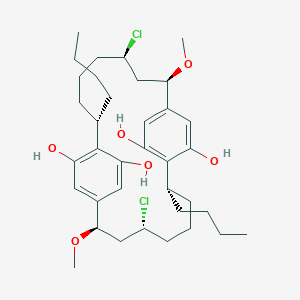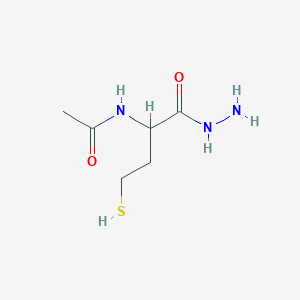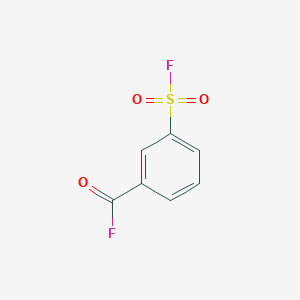![molecular formula C8H11NO2 B149233 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-10-7](/img/structure/B149233.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its unique chemical properties. Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. In
Aplicaciones Científicas De Investigación
Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. Tropane derivatives have been shown to have significant effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
The mechanism of action of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives involves the inhibition of neurotransmitter reuptake through the blockade of transporters such as the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Tropane derivatives have also been shown to have affinity for a variety of other receptors, including the sigma receptor and the muscarinic acetylcholine receptor.
Efectos Bioquímicos Y Fisiológicos
Tropane derivatives have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release and uptake, enhance synaptic transmission, and alter the activity of ion channels. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropane derivatives have a number of advantages for use in lab experiments, including their ability to modulate neurotransmitter release and uptake, and their potential therapeutic applications. However, there are also limitations to their use, including their potential for toxicity and their limited availability.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives, including the development of more potent and selective compounds, the exploration of their potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of their potential as tools for studying the central nervous system. Other potential future directions include the investigation of their potential as imaging agents for use in diagnostic and therapeutic applications.
Métodos De Síntesis
Tropane can be synthesized through a variety of methods, including the classical Robinson annulation reaction and the more modern Pictet-Spengler reaction. The Robinson annulation reaction involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. Both methods have been used successfully to synthesize Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, with the Pictet-Spengler reaction being the more efficient and practical method.
Propiedades
Número CAS |
131179-10-7 |
|---|---|
Nombre del producto |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
SMILES canónico |
COC(=O)N1C2CCC1C=C2 |
Sinónimos |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,anti-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



